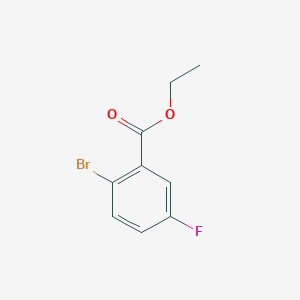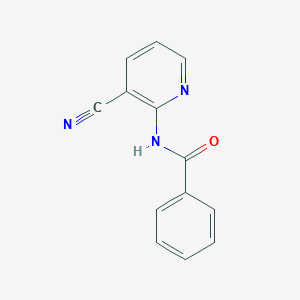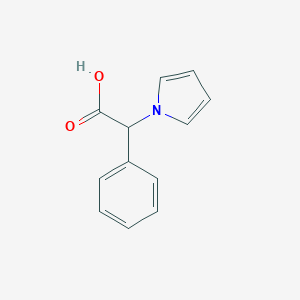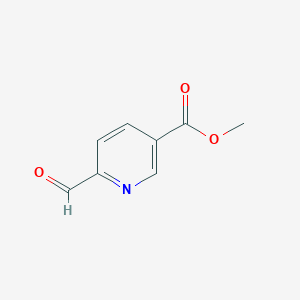![molecular formula C14H13ClN2O B178830 Urea, [(3-chlorophenyl)phenylmethyl]- CAS No. 117211-21-9](/img/structure/B178830.png)
Urea, [(3-chlorophenyl)phenylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meta-Chlorobenzhydryl urea is a chemical compound known for its anticonvulsant properties. It has been studied for its effects on the benzodiazepine receptor system in the brain, particularly in the context of alcohol addiction . This compound is also known for its role as a cytochrome P450 modulator, influencing various biochemical pathways .
準備方法
合成経路と反応条件: メタ-クロロベンジドリル尿素は、有機共溶媒を使用せずに、水中のイソシアネートカリウムへのアミンの求核付加によって合成できます 。この方法は効率的かつ環境に優しく、ホスゲンなどの有害な化学物質の使用を避けています。
工業生産方法: メタ-クロロベンジドリル尿素の工業生産には、高い化学純度と収率を確保するスケーラブルな合成技術が用いられます。 このプロセスには、通常、単純なろ過または通常の抽出手順が含まれ、大規模生産に適しています .
化学反応の分析
反応の種類: メタ-クロロベンジドリル尿素は、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、メタクロロ過安息香酸を用いたヒドラジドの二重酸化であり、N-1-ピペリドンアミドの生成につながります .
一般的な試薬と条件:
酸化: メタクロロ過安息香酸は、一般的に酸化剤として使用されます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムが含まれます。
置換: ハロゲン化溶媒と触媒が頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物には、医薬品や農薬に重要な用途を持つさまざまな置換尿素とアミドが含まれます .
4. 科学研究の用途
メタ-クロロベンジドリル尿素は、幅広い科学研究の用途を持っています。
科学的研究の応用
Meta-Chlorobenzhydryl urea has a wide range of scientific research applications:
作用機序
メタ-クロロベンジドリル尿素は、脳皮質におけるベンゾジアゼピン受容体の親和性を高めることで作用し、GABA神経伝達を強化します 。このメカニズムは、特にアルコール消費量を減らし、てんかんを治療する上で有益です。 この化合物は、シトクロムP450モジュレーターとして作用し、さまざまな代謝経路に影響を与えます .
類似の化合物:
- ガロディフ
- ハロディフ
- メタクロロ過安息香酸
比較: メタ-クロロベンジドリル尿素は、抗痙攣薬とシトクロムP450モジュレーターの両方としての二重の役割においてユニークです。 ガロディフやハロディフなどの類似の化合物はいくつかの特性を共有していますが、メタ-クロロベンジドリル尿素のベンゾジアゼピン受容体系に対する特定の効果と、アルコール依存症の治療における用途がそれを際立たせています .
類似化合物との比較
- Galodif
- Halodif
- Meta-chloroperbenzoic acid
Comparison: Meta-Chlorobenzhydryl urea is unique in its dual role as an anticonvulsant and a cytochrome P450 modulator. While similar compounds like Galodif and Halodif share some properties, meta-Chlorobenzhydryl urea’s specific effects on the benzodiazepine receptor system and its applications in treating alcohol addiction set it apart .
特性
IUPAC Name |
[(3-chlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPUSIQKYOCUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386021 |
Source


|
| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117211-21-9 |
Source


|
| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Urea, [(3-chlorophenyl)phenylmethyl]- exert its anticonvulsant effects?
A1: While the precise mechanism of action remains to be fully elucidated, research suggests that Urea, [(3-chlorophenyl)phenylmethyl]- influences neuronal activity and ion balance within the brain. Studies show that this compound promotes synchronization of spontaneous bioelectric activity in various brain regions associated with seizure activity, such as the motor cortex, dorsal hippocampus, and basolateral nuclei of the amygdala [, ]. This synchronization might disrupt the aberrant electrical activity patterns characteristic of seizures. Additionally, Urea, [(3-chlorophenyl)phenylmethyl]- has been observed to increase the extracellular concentration of sodium ions (Na+) and decrease intracellular potassium ions (K+) in these brain regions [, ]. This alteration in ionic balance could contribute to stabilizing neuronal excitability and reducing susceptibility to seizures.
Q2: What is the impact of Urea, [(3-chlorophenyl)phenylmethyl]- on brain activity in different regions?
A2: Urea, [(3-chlorophenyl)phenylmethyl]- demonstrates region-specific effects on brain activity. In the motor cortex, dorsal hippocampus, and basolateral amygdala, the compound elevates the seizure threshold, indicating a decrease in the susceptibility to convulsant stimuli [, ]. This suggests a potential role in suppressing seizure initiation and propagation. Furthermore, in the visual cortex, Urea, [(3-chlorophenyl)phenylmethyl]- increases the index of low-frequency flicker acquisition while reducing the response to high-frequency oscillations [, ]. These findings imply that the compound might modulate visual processing by enhancing sensitivity to slow-changing stimuli and dampening responses to rapid, potentially epileptogenic, visual inputs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)




![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)




